

Upifitamab Rilsodotin (XMT-1536): A Comparative Efficacy Analysis in PlatinumResistant Ovarian Cancer

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An objective review of the clinical performance of the NaPi2b-targeting antibody-drug conjugate, upifitamab rilsodotin (formerly XMT-1536), in the context of alternative therapeutic options for platinum-resistant ovarian cancer. This guide synthesizes available clinical trial data to provide a comparative perspective for researchers and drug development professionals.

Upifitamab rilsodotin (UpRi) is an antibody-drug conjugate (ADC) that was developed to target the sodium-dependent phosphate transport protein 2B (NaPi2b), a protein expressed in a high percentage of high-grade serous ovarian cancers and non-small cell lung cancers.[1][2] The ADC utilizes a proprietary Dolaflexin platform to link a humanized anti-NaPi2b monoclonal antibody to a potent auristatin payload, AF-HPA, which has a controlled bystander effect designed to minimize off-target toxicity.[3][4] Despite a promising mechanism of action, the clinical development of upifitamab rilsodotin was discontinued after the pivotal UPLIFT trial failed to meet its primary endpoint.[5][6]

This guide provides a detailed comparison of the efficacy of upifitamab rilsodotin with other therapeutic agents used in the treatment of platinum-resistant ovarian cancer (PROC), supported by data from key clinical trials.

Efficacy Comparison of Therapies for Platinum-Resistant Ovarian Cancer



The following tables summarize the clinical efficacy of upifitamab rilsodotin and its comparators in patients with platinum-resistant ovarian cancer. The data presented is derived from major clinical trials for each respective agent.

Table 1: Efficacy of Upifitamab Rilsodotin in the Phase 1/2 UPLIFT Trial

Patient Population	Overall Response Rate (ORR) (Investigator Assessed)	Complete Response (CR)	Median Duration of Response (DOR)
NaPi2b-Positive (n=141)	15.6% (95% CI, 10.0%-22.7%)[5][6]	1.4%[5]	7.4 months[5][6]
Overall Population (n=268)	13.1%[5]	1.1%[5]	7.4 months[5]

Table 2: Comparative Efficacy of Alternative ADCs in Platinum-Resistant Ovarian Cancer

Agent (Target)	Trial	Patient Populatio n	ORR	Median DOR	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Mirvetuxim ab Soravtansi ne (FRα)	SORAYA	FRα-high, 1-3 prior therapies	32.4%[7][8]	6.9 months[2] [7]	4.3 months[7]	13.8 months[8]
Mirvetuxim ab Soravtansi ne (FRα)	MIRASOL	FRα-high, 1-3 prior therapies	-	-	5.62 months[9] [10]	16.46 months[10]
Lifastuzum ab Vedotin (NaPi2b)	Phase II (NCT0199 1210)	NaPi2b- high	36%[11]	5.5 months[11]	5.3 months[11] [12]	Not Reported



Table 3: Efficacy of Standard-of-Care Chemotherapy in Platinum-Resistant Ovarian Cancer

Agent(s)	Trial Context	ORR	Median PFS	Median OS
Single-Agent Chemotherapy (paclitaxel, PLD, topotecan, etc.)	Historical/Various Trials	10-15%[10][13]	3-4 months[13] [14]	~12 months[13]
Chemotherapy + Bevacizumab	AURELIA	27.3% - 30.9% [10][15]	6.7 months[10] [13]	No significant improvement vs. chemo alone[10]

Key Experimental Protocols

A summary of the methodologies for the pivotal clinical trials cited in this guide is provided below to contextualize the presented efficacy data.

Upifitamab Rilsodotin: UPLIFT Trial (NCT03319628)

- Study Design: A Phase 1/2, single-arm, open-label study evaluating the safety and efficacy of upifitamab rilsodotin.[3][5]
- Patient Population: Patients with platinum-resistant high-grade serous ovarian, fallopian tube, or primary peritoneal cancer who had received one to four prior lines of therapy. A significant portion of patients had received prior bevacizumab (84%) and PARP inhibitors (69%).[6] NaPi2b-positive status was defined by a tumor proportion score (TPS) of ≥75%.[5]
- Intervention: Upifitamab rilsodotin administered intravenously once every 28 days.[5]
- Primary Endpoint: Investigator-assessed objective response rate (ORR) in the NaPi2bpositive population.[5]
- Secondary Endpoints: ORR in the overall population, duration of response (DOR), and safety/tolerability.[5]



Mirvetuximab Soravtansine: SORAYA Trial (NCT04296890)

- Study Design: A Phase 3, single-arm study to evaluate the efficacy and safety of mirvetuximab soravtansine.[16][17]
- Patient Population: Patients with platinum-resistant ovarian cancer with high folate receptoralpha (FRα) expression who had received one to three prior lines of therapy, including a requirement for prior bevacizumab.[2][8][18]
- Intervention: Mirvetuximab soravtansine administered at 6 mg/kg (adjusted ideal body weight) on Day 1 of every 3-week cycle.[16][19]
- Primary Endpoint: Objective response rate (ORR) as assessed by the investigator.[19]
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[2]

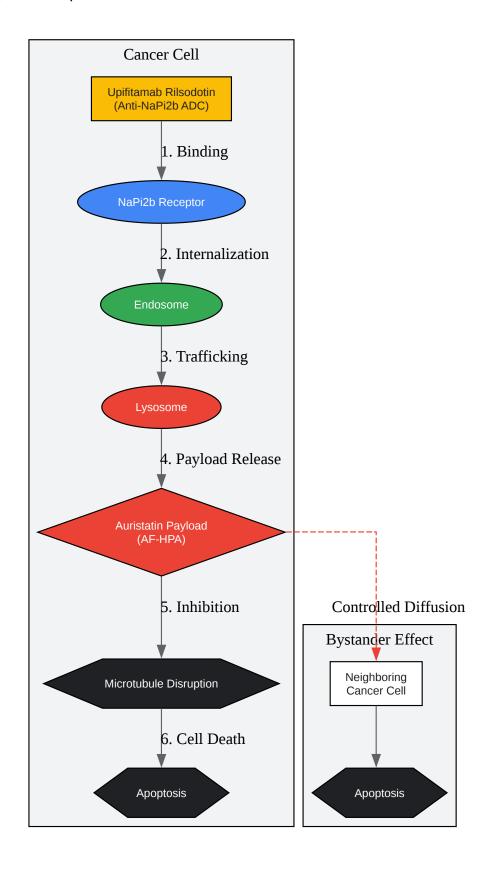
Lifastuzumab Vedotin: Phase II Trial (NCT01991210)

- Study Design: A randomized, open-label, Phase II study comparing lifastuzumab vedotin to pegylated liposomal doxorubicin (PLD).[11][20]
- Patient Population: Patients with platinum-resistant ovarian cancer. A key cohort had high expression of NaPi2b.[11][20]
- Intervention: Lifastuzumab vedotin (2.4 mg/kg) administered intravenously every 3 weeks versus PLD (40 mg/m²) every 4 weeks.[20]
- Primary Endpoint: Progression-free survival (PFS).[20]
- Secondary Endpoints: Objective response rate (ORR), safety, and patient-reported outcomes.[20]

Visualizing the Mechanism of Action and Experimental Workflow



To further elucidate the scientific basis and clinical evaluation of NaPi2b-targeted ADCs, the following diagrams are provided.





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Caption: Mechanism of action for upifitamab rilsodotin.



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Caption: Workflow of the UPLIFT clinical trial.

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